molecular formula C8H14N2O B13231220 4-(Morpholin-4-yl)but-2-yn-1-amine

4-(Morpholin-4-yl)but-2-yn-1-amine

Cat. No.: B13231220
M. Wt: 154.21 g/mol
InChI Key: JOWSVDKIKMAKOH-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)but-2-yn-1-amine is an organic compound with the molecular formula C₈H₁₄N₂O. It is characterized by the presence of a morpholine ring attached to a but-2-yn-1-amine chain. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)but-2-yn-1-amine typically involves the reaction of morpholine with but-2-yne-1,4-diol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)but-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Morpholin-4-yl)but-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)but-2-yn-1-ylamine dihydrochloride
  • 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone

Uniqueness

4-(Morpholin-4-yl)but-2-yn-1-amine is unique due to its combination of a morpholine ring and a but-2-yn-1-amine chain. This structure imparts specific chemical properties that make it valuable for various applications. Compared to similar compounds, it offers distinct reactivity and potential biological activity .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-morpholin-4-ylbut-2-yn-1-amine

InChI

InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h3-9H2

InChI Key

JOWSVDKIKMAKOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCN

Origin of Product

United States

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